molecular formula C17H24Cl2N2O2 B5129878 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide

2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide

Cat. No. B5129878
M. Wt: 359.3 g/mol
InChI Key: FYEQTGPQDNTQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as Darifenacin, is a selective M3 muscarinic receptor antagonist that is used to treat overactive bladder (OAB) symptoms such as urinary urgency, frequency, and urge incontinence. Darifenacin is a potent and effective medication that has been approved by the US FDA for the treatment of OAB symptoms.

Mechanism of Action

2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide works by selectively blocking the M3 muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity. This results in a reduction in OAB symptoms such as urinary urgency, frequency, and urge incontinence.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have a selective affinity for the M3 muscarinic receptors in the bladder, with minimal activity at other muscarinic receptor subtypes. This selectivity results in a reduction in bladder contractions and an increase in bladder capacity, leading to a reduction in OAB symptoms.

Advantages and Limitations for Lab Experiments

2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been used in laboratory experiments to study the role of muscarinic receptors in bladder function. Its selective affinity for the M3 muscarinic receptors in the bladder makes it a useful tool for studying the physiological and biochemical effects of muscarinic receptor activation in the bladder. However, its specificity for the M3 muscarinic receptor subtype limits its usefulness in studying the effects of other muscarinic receptor subtypes.

Future Directions

Future research on 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide may focus on its potential use in other conditions such as interstitial cystitis and neurogenic bladder. In addition, further studies may investigate the effects of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide on other muscarinic receptor subtypes and their potential role in bladder function. Finally, research may explore the development of new muscarinic receptor antagonists with improved selectivity and efficacy for the treatment of OAB symptoms.

Synthesis Methods

The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide involves a multi-step process that begins with the reaction of 2,5-dichlorophenol with propionyl chloride to form 2,5-dichlorophenyl propionate. This intermediate is then reacted with piperidine to form 2-(2,5-dichlorophenoxy)propanamide. Finally, the propyl group is introduced using a Grignard reaction to obtain 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its effectiveness in treating OAB symptoms. Clinical trials have shown that 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide is effective in reducing urinary urgency, frequency, and urge incontinence in patients with OAB. In addition, 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have a low incidence of adverse effects, making it a safe and well-tolerated medication.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-11-13(18)4-5-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEQTGPQDNTQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.